molecular formula CH6N4 B1677879 氨基胍 CAS No. 79-17-4

氨基胍

货号 B1677879
CAS 编号: 79-17-4
分子量: 74.09 g/mol
InChI 键: HAMNKKUPIHEESI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aminoguanidine, also known as Pimagedine, is an organic base and a derivative of guanidine . It was an investigational drug for the treatment of diabetic nephropathy, but it is no longer under development . It functions as an inhibitor of diamine oxidase and nitric oxide synthase . It acts to reduce levels of advanced glycation end products (AGEs) through interacting with 3-deoxyglucosone, glyoxal, methylglyoxal, and related dicarbonyls .


Synthesis Analysis

The industrial synthesis of Aminoguanidine uses the reaction between cyanamide and hydrazine in aqueous solution . The compound can also be obtained from the reduction of nitroguanidine with zinc in acetic acid .


Molecular Structure Analysis

Aminoguanidine has a molecular weight of 74.0851 . Its IUPAC Standard InChI is InChI=1S/CH6N4/c2-1(3)5-4/h4H2, (H4,2,3,5) .


Chemical Reactions Analysis

Aminoguanidine is highly basic and will readily absorb carbon dioxide forming aminoguanidine carbonate/bicarbonate . It is involved in a chemical reaction between carbonyl groups and free amino groups, which leads to the formation of Amadori products. These then undergo irreversible dehydration and rearrangements to form advanced glycation end products (AGEs) .


Physical And Chemical Properties Analysis

Aminoguanidine is a colorless solid that is soluble in water and ethanol . It is basic, producing salts when reacted with organic acids . It has a density of 1.72 g/cm^3 and a boiling point of 261 °C (502 °F; 534 K) .

科学研究应用

Aminoguanidine as a Therapeutic Agent

Aminoguanidine (AG)主要被认为具有预防高级糖基化终产物(AGEs)形成的潜力。它与α,β-二酮类化合物如甲基乙二醛,乙二醛和3-去氧葡萄糖酮反应,形成取代的3-氨基-1,2,4-三嗪衍生物。这种反应抑制了AGEs的积累,这是疾病进展的一个风险因素,特别是与糖尿病相关的血管并发症。然而,AG的药理活性不仅限于此;它还抑制一氧化氮合酶和半胱氨酸敏感胺氧化酶(SSAO)。由于AG与各种生物分子的反应性,这些更广泛的活性需要在抗糖基化研究中进行控制(Thornalley, 2003)

自由基产生对DNA的损伤

AG已被研究其对DNA损伤的影响,特别是在存在过渡金属Fe+3的情况下,其损害超螺旋质粒DNA的能力。该研究突出了AG产生羟基自由基和过氧化氢的能力,引起了对其在临床设置中的使用的担忧,特别是在糖尿病预防中(Suji & Sivakami, 2006)

糖尿病视网膜代谢

AG已显示出在抑制糖尿病大鼠和狗视网膜病变发展方面的功效。其给药影响视网膜中的各种代谢异常,如氧化应激,一氧化氮(NO)水平和蛋白激酶C(PKC)活性。这表明AGE形成可能在视网膜病变的发病机制中至关重要。AG能够在糖尿病条件下使视网膜氧化应激,NO和PKC的增加恢复正常,暗示了在抑制糖尿病视网膜微血管疾病中存在复杂的机制(Kowluru, Engerman, & Kern, 2000)

植物应激反应

最近的研究探讨了AG在植物应激反应中的作用,特别是在非生物胁迫中。AG通常用作二胺氧化酶抑制剂,还影响一氧化氮(NO)的产生并具有抗糖基化作用。这些发现表明需要更加谨慎地应用和研究AG在植物中的确切机制,特别是涉及与多胺相关的机制(Köhler & Szepesi, 2023)

抗氧化性质

AG在各种细胞系中显示出显著的抗氧化性质。例如,它保护野猪精子免受氧化应激,改善精子速度,质膜和顶体完整性,并减少脂质过氧化。这使AG成为体外抗氧化应激的潜在治疗药物,用于精液样本(Pintus et al., 2018)

对视觉诱发电位和抗氧化状态的影响

已研究了氨基胍啉对暴露于慢性束缚应激的大鼠的视觉诱发电位(VEPs),抗氧化状态和脂质过氧化的影响。它显著降低了视网膜和大脑TBARS水平,并减少了大脑和视网膜亚硝酸盐和硝酸盐水平。此外,AG增加了大脑和视网膜中的抗氧化酶活性,显示了在预防应激引起的变化方面的潜力(Akpınar等,2007)

预防糖尿病视网膜病变

在糖尿病大鼠中,氨基胍啉治疗防止了视网膜毛细血管基底膜扩张,这是糖尿病视网膜病变的特征。这种效应被归因于AG的AGE抑制性质,表明AGE在糖尿病视网膜病变期间基底膜增厚的发病机制中起着关键作用 (Gardiner, Anderson, & Stitt, 2003)

在糖尿病中CTGF的抑制

氨基胍啉在预防结缔组织生长因子(CTGF)的表达和糖尿病肾病中基质蛋白纤维连接蛋白的积累方面的作用也受到强调。这表明AG在减轻系膜扩张方面的潜力,可能通过CTGF介导,与糖尿病的抗纤维化效应相关 (Twigg et al., 2002)

心血管应用

关于氨基胍啉的研究还扩展到其对受链脲霉素和烟酰胺诱导的2型糖尿病大鼠心脏泵浦力学的影响。AG在最大收缩弹性和理论最大流量方面对心脏泵浦力学表现出益处,表明其在心血管治疗应用中的潜力 (Wu et al., 2008)

额外见解

进一步的研究探讨了AG在减少糖尿病视网膜和肝脏中的亚硝酸应激、在肾细胞中的转运过程以及对炎症和感染反应的影响。这些研究继续强调了AG在各种生物医学应用中的多样潜力。

例如,AG在减少糖尿病视网膜中亚硝酸应激方面的影响表明了一种可能涉及抑制一氧化氮产生的作用机制,可能有助于其在预防糖尿病视网膜病变中的功效 (Du, Smith, Miller, & Kern, 2002)。此外,AG在减少糖尿病动物肝脏中氧化和亚硝酸应激的能力,如减少肝脂过氧化和其他标志物的表达所示,突显了其在超越血管系统的糖尿病并发症中的潜力 (Di Naso et al., 2012)

在牙科健康领域,AG已被证明可以减轻根尖病变中炎症反应的强度,展示了其在牙科医学和炎症控制中的潜在用途 (Farhad et al., 2011)

最后,AG通过其抗氧化作用保护免受辐射诱导的小肠损伤的能力表明其在放射治疗中的作用,可能有益于接受盆腔和腹部放疗的患者 (Huang, Wang, Lin, & Yang, 2009)

安全和危害

Aminoguanidine may cause an allergic skin reaction . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic to aquatic life with long-lasting effects .

未来方向

Aminoguanidine has the potential to slow the aging process by protecting the proteins that make up the human body, such as the skin proteins (collagen and elastin), eye lens protein, nerve protein, and kidney proteins from aging damage . It has shown promise in preventing signs of aging before they occur . It has also shown potential in the treatment of diabetes-associated neurological diseases .

属性

IUPAC Name

2-aminoguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6N4/c2-1(3)5-4/h4H2,(H4,2,3,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMNKKUPIHEESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NN)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1937-19-5 (hydrochloride)
Record name Pimagedine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5040964
Record name Aminoguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pimagedine reportedly inhibits the formation of glycosylated proteins (advanced glycosylation end-products) and has other actions including inhibition of aldose reductase.
Record name Pimagedine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05383
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Aminoguanidine

CAS RN

79-17-4
Record name Aminoguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pimagedine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimagedine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05383
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aminoguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aminoguanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.076
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIMAGEDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCQ4EZQ113
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminoguanidine
Reactant of Route 2
Aminoguanidine
Reactant of Route 3
Aminoguanidine
Reactant of Route 4
Aminoguanidine
Reactant of Route 5
Aminoguanidine
Reactant of Route 6
Aminoguanidine

Citations

For This Compound
42,100
Citations
BO Nilsson - Inflammation Research, 1999 - Springer
Aminoguanidine (AMG) was prepared more than 100 years ago. During the last 10 years two important effects of AMG have been discovered which have made this molecule attract a lot …
Number of citations: 266 idp.springer.com
PJ Thornalley - Archives of biochemistry and biophysics, 2003 - Elsevier
Aminoguanidine (AG) is a prototype therapeutic agent for the prevention of formation of advanced glycation endproducts. It reacts rapidly with α,β-dicarbonyl compounds such as …
Number of citations: 739 www.sciencedirect.com
HP Hammes, S Martin, K Federlin… - Proceedings of the …, 1991 - National Acad Sciences
… Treatment of diabetic rats for 26 weeks with aminoguanidine, … Aminoguanidine treatment completely prevented abnormal … In contrast, aminoguanidine-treated diabetic animals had only …
Number of citations: 787 www.pnas.org
MJ Griffiths, M Messent, RJ MacAllister… - British journal of …, 1993 - ncbi.nlm.nih.gov
… Contraction caused by aminoguanidine in endothelium-denuded … of aminoguanidine mediated by arachidonic acid metabolites or histamine. 4. Contraction caused by aminoguanidine …
Number of citations: 483 www.ncbi.nlm.nih.gov
D Edelstein, M Brownlee - Diabetes, 1992 - Am Diabetes Assoc
… hydrazine compound aminoguanidine-HCI … aminoguanidine inhibits the formation of AGE has not been determined, however. In this study, we obtained evidence that aminoguanidine …
Number of citations: 458 diabetesjournals.org
JAL Flynn, CA Scanga, KE Tanaka… - The Journal of …, 1998 - journals.aai.org
A unique feature of Mycobacterium tuberculosis is its ability to establish latent infection in the human host, which can reactivate to cause disease years later. In the present study, the …
Number of citations: 312 journals.aai.org
JA Corbett, RG Tilton, K Chang, KS Hasan, Y Ido… - Diabetes, 1992 - Am Diabetes Assoc
… aminoguanidine. Glucose-induced vascular changes in nondiabetic rats are also prevented by aminoguanidine … Aminoguanidine and NMMA are equipotent inhibitors of interleukin-1 p-…
Number of citations: 811 diabetesjournals.org
TP Misko, WM Moore, TP Kasten, GA Nickols… - European journal of …, 1993 - Elsevier
… have demonstrated that aminoguanidine selectively inhibits … we have shown that aminoguanidine is equipotent to N G -… Thus, aminoguanidine may be useful as a selective inhibitor …
Number of citations: 883 www.sciencedirect.com
M Brownlee, H Vlassara, A Kooney, P Ulrich, A Cerami - Science, 1986 - science.org
… Aminoguanidine administration to rats was equally effective … The identification of aminoguanidine as an inhibitor of … a potential clinical role for aminoguanidine in the future …
Number of citations: 578 www.science.org
C Courderot‐Masuyer, F Dalloz… - Fundamental & …, 1999 - Wiley Online Library
It is well known that aminoguanidine (AG) can diminish advanced glycosylation of proteins, which might be beneficial in preventing chronic diabetic complications. Recent reports …
Number of citations: 79 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。